![molecular formula C21H25N3O2 B2716079 N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide CAS No. 876883-71-5](/img/structure/B2716079.png)
N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide
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Description
N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide, also known as PBA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PBA belongs to the class of benzimidazole derivatives and has been shown to possess various biochemical and physiological effects. In
Scientific Research Applications
Medicinal Chemistry
These compounds are part of the phenoxy acetamide and its derivatives, which are considered potential therapeutic candidates . Medicinal chemistry uses these compounds to design and develop new pharmaceuticals . They are used to study the utilization of drugs and their biological effects .
Anti-Inflammatory Activity
A series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized and examined for their anti-inflammatory activity . The results indicated that halogen-containing phenoxy compounds showed promising results .
Analgesic Activity
The same series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were also tested for their analgesic activity . The synthesized phenoxy compounds showed potential as pain relievers .
Antimicrobial Activity
Some of the 1-alkyl-3-(4-phenoxybutyl) imidazolium-based ionic liquids (ILs) derivatives displayed promising antimicrobial activity . These compounds were synthesized using a green ultrasound-assisted procedure .
Green Chemistry
The synthesis of 1-alkyl-3-(4-phenoxybutyl) imidazolium-based ionic liquids (ILs) derivatives was carried out using ultrasound irradiation, a green and eco-friendly procedure . This method offers many advantages compared with standard methods .
properties
IUPAC Name |
N-[2-[1-(4-phenoxybutyl)benzimidazol-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-17(25)22-14-13-21-23-19-11-5-6-12-20(19)24(21)15-7-8-16-26-18-9-3-2-4-10-18/h2-6,9-12H,7-8,13-16H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZTWMIORHUVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide |
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